
3-Chloro-4-(difluoromethoxy)benzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(difluoromethoxy)benzyl chloride is an organic compound with the molecular formula C8H7Cl2F2O It is a derivative of benzyl chloride, where the benzyl group is substituted with a chlorine atom at the 3-position and a difluoromethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethoxy)benzyl chloride typically involves the chlorination of 4-(difluoromethoxy)toluene. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds via the formation of an intermediate benzyl alcohol, which is subsequently converted to the benzyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(difluoromethoxy)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is the corresponding benzyl alcohol.
Scientific Research Applications
3-Chloro-4-(difluoromethoxy)benzyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(difluoromethoxy)benzyl chloride involves its reactivity as an electrophile. The chlorine atom at the benzyl position is highly reactive towards nucleophiles, facilitating various substitution reactions. The difluoromethoxy group enhances the compound’s stability and reactivity by influencing the electron density on the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(trifluoromethoxy)benzyl chloride
- 3,4-Dichlorobenzyl chloride
- 4-Chloro-3-(trifluoromethoxy)benzyl bromide
Uniqueness
3-Chloro-4-(difluoromethoxy)benzyl chloride is unique due to the presence of both chlorine and difluoromethoxy substituents, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of specialized organic compounds.
Properties
Molecular Formula |
C8H6Cl2F2O |
|---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
2-chloro-4-(chloromethyl)-1-(difluoromethoxy)benzene |
InChI |
InChI=1S/C8H6Cl2F2O/c9-4-5-1-2-7(6(10)3-5)13-8(11)12/h1-3,8H,4H2 |
InChI Key |
AAMVANQXUORYKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



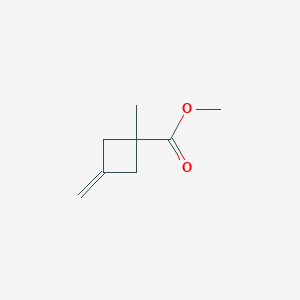
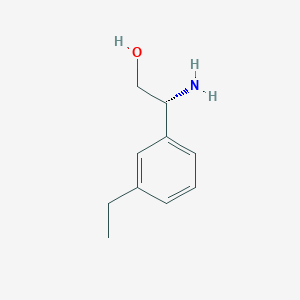

![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)

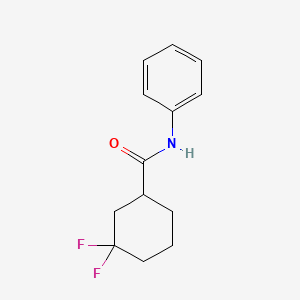
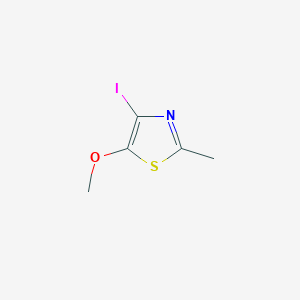
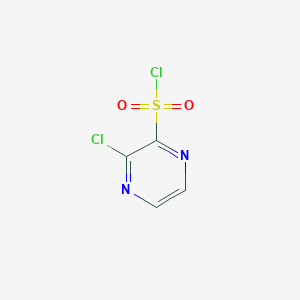

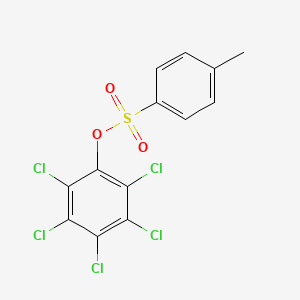
![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
![Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13559151.png)

